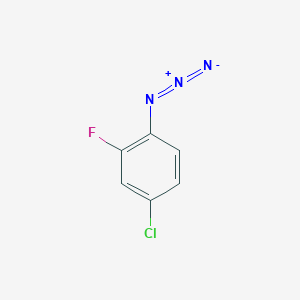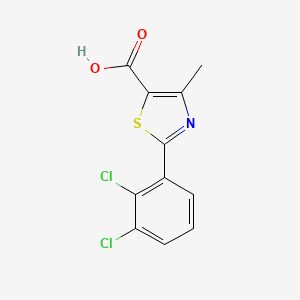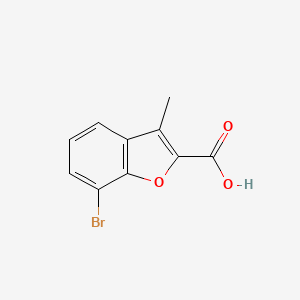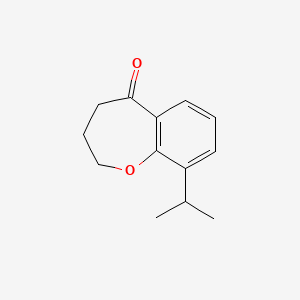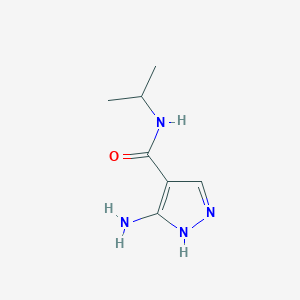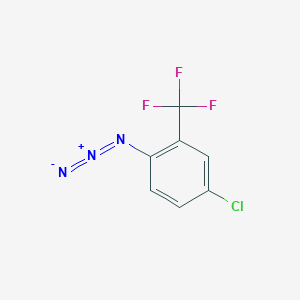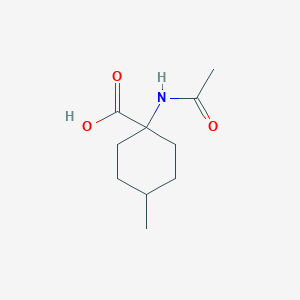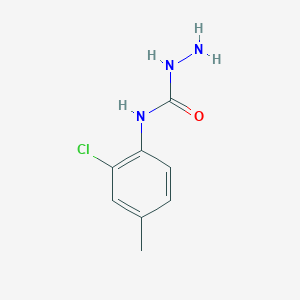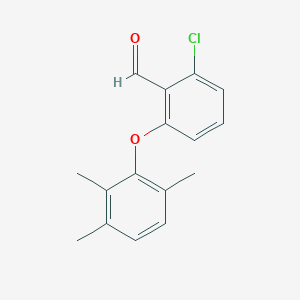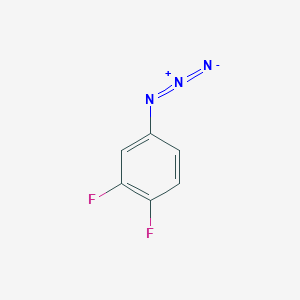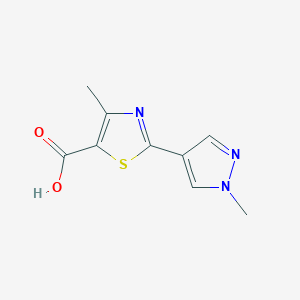![molecular formula C13H18O4 B1523167 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid CAS No. 1094693-27-2](/img/structure/B1523167.png)
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Overview
Description
“4-[4-(2-Methoxyethyl)phenoxy]butanoic acid” is a chemical compound with the CAS Number 1094693-27-2 . It has a molecular weight of 238.28 and a molecular formula of C13H18O4 .
Physical And Chemical Properties Analysis
The predicted density of “4-[4-(2-Methoxyethyl)phenoxy]butanoic acid” is 1.117±0.06 g/cm3 . Its boiling point is predicted to be 396.9±27.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Phenolic Compounds in Maple Syrup
Research on maple syrup has identified a variety of phenolic compounds, including lignans, coumarins, and stilbenes, highlighting the antioxidant activities of these compounds. Such studies suggest the potential of phenolic compounds in antioxidant research and their contribution to the nutritional value of natural products (Li & Seeram, 2010).
Ferulic Acid Applications
Ferulic acid, a phenolic acid found in various plants, has been noted for its antioxidant, antimicrobial, anti-inflammatory, and anti-cancer activities. This highlights the broad range of biological activities that phenolic acids possess, suggesting potential research applications for structurally similar compounds in medicine and food industries (Ou & Kwok, 2004).
Chromatography of Phenolic Substances
The development and application of chromatographic techniques for the separation and identification of phenolic substances provide a methodological basis for the analysis of complex phenolic mixtures in various research contexts (Barton, Evans, & Gardner, 1952). Such techniques could be applied to study the properties and interactions of "4-[4-(2-Methoxyethyl)phenoxy]butanoic acid" and similar compounds.
Antioxidant Activities of Phenolic Compounds
The isolation and identification of antioxidant phenolic compounds from natural sources, such as walnut kernels, demonstrate the importance of phenolic compounds in combating oxidative stress. This research suggests potential applications in developing natural antioxidant sources for health and nutrition (Zhang et al., 2009).
properties
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-10-8-11-4-6-12(7-5-11)17-9-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRLSRZHMIYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
